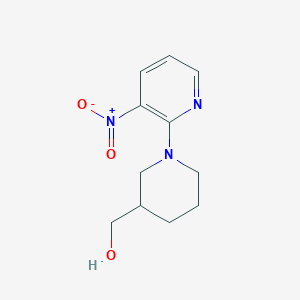

(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol

Description

Contextualization within Modern Heterocyclic Compound Research

Heterocyclic compounds are fundamental to many biological processes and form the structural core of a vast number of pharmaceuticals. nih.govarizona.edu Research in this area is dynamic, with a continuous drive to develop novel synthetic methodologies and to understand the structure-activity relationships of new heterocyclic entities. The synthesis of molecules like (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol is situated within the broader effort to create complex, three-dimensional structures that can interact specifically with biological targets. pharmaceutical-business-review.com The development of methods for the functionalization of piperidine (B6355638) rings and the substitution of groups on pyridine (B92270) rings are active areas of investigation. nih.govnih.gov

Significance of Nitropyridine and Piperidine Scaffolds in Complex Molecule Synthesis

Both nitropyridine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govarizona.edu

Piperidine Scaffold: The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly desirable component in drug design. arizona.edu Piperidine derivatives are found in a wide range of pharmaceuticals, targeting an array of conditions. nih.govnbinno.com The synthesis of substituted piperidines is a key focus, with numerous methods developed for their stereoselective functionalization. researchgate.netwhiterose.ac.ukrsc.org

Nitropyridine Scaffold: The pyridine ring is an aromatic six-membered heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. The introduction of a nitro group (-NO2) significantly alters the electronic properties of the pyridine ring, making it electron-deficient. This influences its reactivity, particularly in nucleophilic aromatic substitution reactions, where the nitro group can act as a potent activating group and a leaving group. nih.govnih.gov Nitropyridines are important intermediates in the synthesis of various functionalized pyridines and have been investigated for their own biological activities, including as anticancer agents. nih.govplos.org

The coupling of these two scaffolds in this compound creates a molecule with a rich chemical landscape, offering sites for further functionalization and the potential for diverse biological interactions.

Overview of Key Academic Research Trajectories for this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues and the broader class of N-arylpiperidines are well-established. Key areas of academic inquiry include:

Synthetic Methodology Development: A primary focus is the development of efficient and selective methods for the synthesis of N-arylpiperidines. This includes exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions, to form the C-N bond between the pyridine and piperidine rings. aminer.org The synthesis of functionalized piperidines with specific stereochemistry is also a significant challenge being addressed. nih.gov

Medicinal Chemistry Exploration: Analogues of this compound are frequently synthesized as part of medicinal chemistry programs. The piperidine and nitropyridine moieties can be systematically modified to probe structure-activity relationships (SAR) for a particular biological target. For instance, related structures have been investigated as inhibitors of various enzymes and receptors. mdpi.com

Investigation of Biological Activity: Research into related nitropyridine-containing compounds has revealed potential applications as microtubule-targeting agents in cancer therapy. plos.org Similarly, piperidine-based structures are central to the development of drugs targeting the central nervous system and other therapeutic areas. arizona.edu Therefore, it is plausible that research on this compound and its analogues would be directed towards evaluating their potential as therapeutic agents.

Chemical Properties and Synthesis Data

The properties of this compound can be inferred from its constituent parts and related known compounds.

Table 1: Inferred Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Nitropyridine, Piperidine, Primary Alcohol |

The synthesis of this compound would likely involve the nucleophilic aromatic substitution of a halogenated 3-nitropyridine (B142982) with (piperidin-3-yl)methanol.

Table 2: Representative Synthetic Approach

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 2-Chloro-3-nitropyridine (B167233) | (Piperidin-3-yl)methanol | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat | This compound |

This reaction leverages the electron-withdrawing nature of the nitro group to facilitate the displacement of the chloro substituent by the secondary amine of the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-nitropyridin-2-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-8-9-3-2-6-13(7-9)11-10(14(16)17)4-1-5-12-11/h1,4-5,9,15H,2-3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAKMYKJQOAHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol Core

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the primary strategic disconnections are centered around the key bonds that form the core structure.

The most logical disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the pyridine (B92270) ring. This simplifies the molecule into two key synthons: a piperidine-3-yl-methanol derivative and a 2-halo-3-nitropyridine. This approach is advantageous as it allows for the separate synthesis and functionalization of the two heterocyclic components before their crucial coupling.

A further disconnection of the piperidine-3-yl-methanol synthon can be envisioned through the removal of the hydroxymethyl group, leading back to a simpler piperidine precursor. This allows for the introduction of the hydroxymethyl group at a later stage, potentially through reduction of a corresponding ester or carboxylic acid. The chirality of the C3 position of the piperidine ring is a critical consideration, and the retrosynthetic pathway must incorporate a strategy to establish this stereocenter in an enantiomerically pure form.

The 3-nitropyridin-2-yl moiety can be retrosynthetically derived from 2-chloro-3-nitropyridine (B167233), a readily available starting material. The synthesis of substituted 3-nitropyridines is a well-established area of research, providing a solid foundation for the preparation of this fragment. mdpi.comnih.govresearchgate.netntnu.no

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection | Target Molecule Fragment | Corresponding Synthon/Starting Material |

| C(pyridine)-N(piperidine) Bond | This compound | Piperidin-3-yl-methanol and 2-halo-3-nitropyridine |

| C3-CH2OH Bond | Piperidin-3-yl-methanol | Piperidine-3-carboxylate derivative |

| Pyridine Ring Formation | 2-Chloro-3-nitropyridine | Simpler acyclic precursors |

Multistep Convergent and Divergent Synthesis Approaches to the Target Compound

The presence of a stereocenter at the C3 position of the piperidine ring necessitates a stereoselective synthetic approach to obtain enantiopure this compound. Several modern methodologies can be employed to achieve this.

One powerful technique is the use of chemo-enzymatic methods. nih.govnih.gov For instance, the asymmetric dearomatization of activated pyridines using a combination of chemical synthesis and biocatalysis can produce substituted piperidines with high stereochemical control. nih.gov An amine oxidase/ene imine reductase cascade, for example, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Organocatalysis also offers a robust platform for the asymmetric synthesis of polysubstituted piperidines. acs.org Chiral catalysts, such as O-TMS protected diphenylprolinol, can catalyze domino Michael addition/aminalization processes to form piperidine rings with multiple contiguous stereocenters with excellent enantioselectivity. acs.org Additionally, rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridine precursors can yield chiral piperidines.

A plausible route to the enantiopure piperidine-3-yl-methanol intermediate could start from a chiral pool material or involve an asymmetric synthesis. For example, an asymmetric Michael addition reaction catalyzed by an organocatalyst could be a key step in establishing the desired stereochemistry. researchgate.net

The formation of the C-N bond between the piperidine nitrogen and the nitropyridine ring is a crucial step in the synthesis. While traditional N-alkylation methods using alkyl halides are common, the formation of an N-aryl bond requires more advanced strategies. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a highly effective method for the N-arylation of piperidines with electron-deficient aromatic rings, such as 3-nitropyridine (B142982). mdpi.comnih.govresearchgate.net The reaction of a piperidine derivative with a 2-halo-3-nitropyridine, typically in the presence of a base, can proceed smoothly to yield the desired N-arylated product. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the substitution reaction.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for N-arylation. While often used for less activated aryl halides, these methods can offer mild reaction conditions and broad functional group tolerance. The use of diaryliodonium salts has also emerged as a mild and effective method for the N-arylation of various heterocycles. researchgate.net

Table 2: Comparison of N-Arylation Strategies

| Method | Reagents | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-3-nitropyridine, Base | High efficiency for electron-deficient rings, readily available starting materials | Limited to activated aryl halides |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | Broad substrate scope, mild conditions | Catalyst cost and removal |

| Diaryliodonium Salts | Diaryliodonium salt, Base | Mild conditions, versatile | Stoichiometric use of arylating agent |

The regioselective synthesis of the 2-substituted-3-nitropyridine precursor is paramount. Direct nitration of pyridine is often unselective and low-yielding. researchgate.net Therefore, more controlled methods are required.

A common and effective strategy involves the nitration of a pre-functionalized pyridine. For instance, 2-chloropyridine (B119429) can be nitrated to give 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. The desired 3-nitro isomer can then be separated and used in the subsequent coupling reaction. The synthesis of 2-methyl-3-nitropyridines from the corresponding 2-chloro-3-nitropyridines has been reported, involving reaction with diethyl malonate followed by hydrolysis and decarboxylation. nih.gov

The reactivity of 3-nitropyridines in SNAr reactions is well-documented. The nitro group at the 3-position activates the 2- and 6-positions towards nucleophilic attack. This inherent reactivity allows for the selective introduction of the piperidine moiety at the 2-position when a suitable leaving group, such as a halogen, is present. mdpi.comnih.govresearchgate.net Studies on the reactions of 2-methyl- and 2-vinyl-3-nitropyridines with thiolate anions have shown that the substitution of the nitro group can also occur, highlighting the complex reactivity of these systems. mdpi.com However, with a good leaving group at the 2-position, selective substitution is highly favored.

Functional group interconversions (FGIs) are essential for elaborating the piperidine and methanol (B129727) moieties and for ensuring compatibility with various reaction conditions. ub.eduvanderbilt.edu

The hydroxymethyl group on the piperidine ring can be derived from a carboxylic acid or ester precursor. For example, the reduction of a piperidine-3-carboxylate ester using a reducing agent like lithium aluminum hydride (LiAlH4) would yield the desired primary alcohol. This approach allows for the use of the more stable ester functionality during the early stages of the synthesis, including the crucial N-arylation step.

The piperidine nitrogen may require protection during certain synthetic steps. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions and can be easily removed. After the construction of the core skeleton, deprotection of the nitrogen would be necessary before the final N-arylation.

The hydroxymethyl group itself can be a handle for further functionalization if desired, although for the target compound, it is the final functionality. Transformations of the hydroxyl group, such as conversion to a leaving group followed by substitution, could lead to a diverse range of analogs. nih.govacs.orgresearchgate.net The condensation of 2-hydroxymethylpiperidine with aldehydes to form oxazolidines is a known reaction, demonstrating the reactivity of this functional group. nih.govacs.orgresearchgate.net

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. acs.orgchemistryviews.org The synthesis of this compound can benefit from these advances.

The use of biocatalysis, as mentioned in the stereoselective synthesis section, is a prime example of a green chemistry approach, as enzymes operate under mild conditions and often exhibit high selectivity. nih.gov This reduces the need for harsh reagents and protecting groups.

Ruthenium-catalyzed C-H arylation is an emerging green alternative to traditional cross-coupling reactions. rsc.orgrsc.org This methodology avoids the need for pre-functionalized starting materials, thereby improving atom economy. While direct C-H arylation of the piperidine ring is challenging, advancements in this area could provide future synthetic routes.

The development of more sustainable reaction conditions, such as the use of greener solvents, lower catalyst loadings, and energy-efficient methods like microwave irradiation, can significantly reduce the environmental impact of the synthesis. acs.org For instance, improving the sustainability of ruthenium-catalyzed N-directed C-H arylation of arenes has been a focus of recent research, with aims to reduce reaction times and temperatures. rsc.org

Table 3: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of biocatalysts, organocatalysts, or transition metal catalysts to reduce waste. nih.govacs.org |

| Atom Economy | Employing reactions like C-H activation that maximize the incorporation of starting materials into the final product. rsc.orgrsc.org |

| Safer Solvents | Replacing hazardous solvents with more environmentally benign alternatives. |

| Energy Efficiency | Utilizing microwave irradiation or conducting reactions at lower temperatures. acs.org |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste generation. |

Advanced Spectroscopic and Structural Elucidation of 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysisresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol. Both ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 3-nitropyridin-2-yl group and the piperidin-3-yl-methanol substituent. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The protons on the piperidine (B6355638) ring and the hydroxymethyl group would resonate in the upfield region, with their chemical shifts and multiplicities providing crucial information about their connectivity and local environment.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbons of the pyridine ring are expected in the δ 110-160 ppm range, while the aliphatic carbons of the piperidine ring and the methanol (B129727) group would appear at higher fields. The specific chemical shifts are influenced by the substitution pattern and the electronic environment.

Interactive Table: Predicted NMR Spectroscopic Data

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C4-H | 8.5 - 8.7 (dd) | 145 - 150 |

| Pyridine C5-H | 7.3 - 7.5 (dd) | 120 - 125 |

| Pyridine C6-H | 8.2 - 8.4 (dd) | 150 - 155 |

| Piperidine C2-H | 3.8 - 4.2 (m) | 50 - 55 |

| Piperidine C3-H | 1.8 - 2.2 (m) | 35 - 40 |

| Piperidine C4-H | 1.5 - 1.9 (m) | 25 - 30 |

| Piperidine C5-H | 1.6 - 2.0 (m) | 20 - 25 |

| Piperidine C6-H | 3.0 - 3.4 (m) | 45 - 50 |

| CH₂OH | 3.5 - 3.8 (d) | 60 - 65 |

| OH | Variable (broad s) | - |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for elucidating the three-dimensional structure and stereochemistry. These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.

For this compound, a NOESY or ROESY spectrum would be expected to show cross-peaks between the proton at C6 of the pyridine ring and the axial proton at C2 of the piperidine ring, confirming their spatial closeness. Furthermore, correlations between the protons of the hydroxymethyl group and the protons at C2, C3, and C4 of the piperidine ring would help define the preferred orientation of this substituent. For a chiral sample, these techniques can also be used to assess diastereomeric purity by identifying the presence of unique sets of correlations for different stereoisomers. researchgate.net

The piperidine ring is known to exist in a dynamic equilibrium between two chair conformations. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. researchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the piperidine proton signals. At high temperatures, the rate of ring inversion is fast on the NMR timescale, leading to averaged, sharp signals. As the temperature is lowered, the rate of inversion slows down. This can lead to significant signal broadening, eventually reaching the coalescence point. At even lower temperatures, below the coalescence temperature, the signals for the axial and equatorial protons may resolve into distinct, sharp resonances, allowing for the direct measurement of the energy barrier for the chair-to-chair interconversion. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Mechanistic Fragmentation Pattern Interpretationresearchgate.netnih.govucl.ac.ukresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact mass of the parent ion, which is crucial for confirming the molecular formula. For this compound (C₁₁H₁₅N₃O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 240.1135. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. Characteristic fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the bond between the pyridine and piperidine rings, and fragmentation of the piperidine ring itself. Interpreting these patterns provides further structural confirmation.

Interactive Table: HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 239.25 g/mol |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 240.1135 |

| Common Fragments | [M-CH₂OH]⁺, [C₅H₃N₂O₂]⁺, [C₆H₁₂NO]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities and Molecular Fingerprintingnih.govresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Key expected vibrational modes for this compound include the O-H stretching of the alcohol, C-H stretching for both aromatic and aliphatic groups, N=O stretching of the nitro group, and C-N stretching vibrations. The FT-IR and Raman spectra are often complementary, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

Interactive Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, broad | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Nitro (N=O) | Asymmetric Stretching | 1510 - 1560 |

| Nitro (N=O) | Symmetric Stretching | 1345 - 1385 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-N | Stretching | 1020 - 1250 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformationresearchgate.netchemicalbook.com

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. msu.edu This method can provide definitive information on bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would confirm the connectivity and reveal the solid-state conformation. It would show that the piperidine ring adopts a chair conformation and would define the relative orientation of the 3-nitropyridin-2-yl and hydroxymethyl substituents (i.e., whether they are in axial or equatorial positions). For a single enantiomer, this technique can also be used to determine the absolute configuration (R or S) at the chiral center (C3 of the piperidine ring). nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C3 position of the piperidine ring, it is a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light.

These techniques are highly sensitive to the stereochemistry of a molecule. The experimental ECD spectrum can be compared with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

Computational and Theoretical Investigations of 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic structure. dntb.gov.uanih.gov These calculations solve for the electron distribution, which dictates the molecule's properties. A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. scirp.org A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. researchgate.net

For (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol, the HOMO is expected to be localized primarily on the more electron-rich piperidine-methanol moiety, while the LUMO would be concentrated on the electron-deficient 3-nitropyridine (B142982) ring, a consequence of the strong electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Electronic Properties for a Nitropyridine-Substituted Compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.65 eV | Electron-donating capacity |

| LUMO Energy | -1.82 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.83 eV | Chemical reactivity and stability scirp.org |

| Dipole Moment | 4.5 D | Molecular polarity |

Note: Data is representative, based on calculations for structurally similar nitropyridine derivatives.

Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity and physical properties. This process typically involves a two-step approach. First, Molecular Mechanics (MM) methods are used to rapidly explore a wide range of possible conformations to identify low-energy candidates. rsc.orgresearchgate.net Subsequently, the most promising conformers are subjected to more accurate, but computationally intensive, geometry optimization using DFT. researchgate.netkfupm.edu.sa

The compound this compound has several sources of conformational flexibility:

Piperidine (B6355638) Ring Pucker: The piperidine ring can adopt different chair, boat, and twist-boat conformations. The chair conformation is generally the most stable.

Substituent Orientation: The methanol (B129727) group on the piperidine ring can be in either an axial or equatorial position. The equatorial position is typically favored to minimize steric hindrance.

Rotatable Bonds: There is significant rotational freedom around the C-N bond connecting the pyridine (B92270) and piperidine rings, as well as the C-C bond of the hydroxymethyl group.

Computational studies on similar piperidine-containing structures confirm that DFT calculations can accurately determine the relative energies of these different conformers, identifying the global minimum energy structure which represents the most populated conformation at equilibrium. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. nih.gov DFT calculations can provide accurate predictions of NMR chemical shifts and vibrational frequencies (FTIR and Raman).

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a standard method for structural elucidation. nih.gov Theoretical chemical shifts are calculated for a candidate structure and compared with experimental values. A good correlation between the predicted and observed spectra provides strong evidence for the proposed structure. nih.govresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework for these predictions. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | 158.5 | 159.2 |

| Pyridine C3 | 135.1 | 136.0 |

| Pyridine C4 | 125.8 | 125.5 |

| Piperidine C2 | 55.4 | 56.1 |

| Piperidine C3 | 38.2 | 37.8 |

| -CH₂OH | 65.7 | 66.3 |

Note: This table is illustrative, showing typical agreement for similar heterocyclic compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies correspond to specific molecular motions, such as bond stretching and bending. For this compound, key vibrational modes would include the O-H stretch of the alcohol, N-O stretches of the nitro group, C-N stretches of the pyridine and piperidine rings, and various C-H stretches. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor to improve agreement. nih.gov

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models offer profound insights into the chemical reactivity of a molecule and the mechanisms of its reactions. The electronic structure calculated by DFT is the foundation for these predictions.

Reactivity Predictions: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map can predict reactive sites. researchgate.net For this compound, the LUMO's localization on the nitropyridine ring suggests that this part of the molecule is susceptible to nucleophilic attack. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. dntb.gov.ua

Mechanistic Insights: DFT is widely used to study reaction mechanisms by mapping the potential energy surface of a reaction. mdpi.com This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between reactants and the transition state) determines the kinetic feasibility of a reaction pathway. researchgate.net For this compound, a likely reaction is the nucleophilic aromatic substitution (SNAr) of the nitro group, a process that computational models can explore in detail to understand its step-by-step mechanism. researchgate.netnih.gov

Analysis of Intramolecular and Intermolecular Interactions

Non-covalent interactions play a critical role in determining molecular conformation, crystal packing, and interactions with biological targets.

Intramolecular Interactions: These are non-covalent interactions within a single molecule. In this compound, a key potential intramolecular interaction is a hydrogen bond between the hydrogen of the methanol's hydroxyl group and a nitrogen atom of the pyridine ring or an oxygen atom of the nitro group. The existence and strength of such interactions can be confirmed and quantified using methods like Natural Bond Orbital (NBO) analysis, which examines donor-acceptor interactions between filled and empty orbitals. researchgate.netnih.gov

Intermolecular Interactions: These are forces between separate molecules, which govern properties like solubility and melting point, and are crucial for drug-receptor binding. Computational methods can model these interactions in detail. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular contacts in a crystal structure, identifying key interactions like hydrogen bonds and van der Waals forces that dictate the crystal packing. researchgate.netmdpi.com Furthermore, the interaction of the molecule with solvent can be modeled using polarizable continuum models (PCM) to understand its behavior in solution. researchgate.net

Reactivity and Transformation Pathways of 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol

Reactions at the Piperidine (B6355638) Nitrogen: Further N-Functionalization and Cyclization Reactions

The piperidine nitrogen in (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol, while technically a secondary amine, has its nucleophilicity significantly attenuated by the strong electron-withdrawing effect of the attached 3-nitropyridinyl group. Despite this reduced reactivity, it can still participate in a variety of N-functionalization reactions, typically requiring more forcing conditions than a standard dialkylamine.

N-Functionalization:

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated, although the electron-deficient nature of the adjacent pyridine (B92270) ring makes these reactions challenging.

N-Acylation: Reaction with acyl chlorides or anhydrides can form the corresponding amides. This transformation is generally feasible and serves to introduce a variety of carbonyl-containing groups.

Cyclization Reactions: Intramolecular cyclization reactions represent a key pathway for creating more complex, rigid molecular architectures. These reactions can involve the piperidine nitrogen reacting with other functional groups within the molecule, either pre-existing or introduced through prior transformations. For instance, after conversion of the hydroxymethyl group to a suitable leaving group, intramolecular nucleophilic substitution could lead to the formation of a bicyclic system. Another possibility involves the reduction of the nitro group to an amine, followed by a cyclization event involving the piperidine nitrogen and the newly formed amino group or a derivative thereof. Such cyclizations are crucial in the synthesis of complex heterocyclic scaffolds. researchgate.netmdpi.com

Transformations Involving the Hydroxymethyl Group (e.g., Oxidation, Esterification, Etherification, Nucleophilic Substitution)

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can be readily converted into a variety of other functionalities. Standard organic transformations can be applied to this group to modulate the compound's properties and to introduce new reactive sites.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the corresponding carboxylic acid.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., DCC/DMAP or acid catalysis) to form esters.

Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Nucleophilic Substitution: To undergo nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester. This activated intermediate can then be displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide) in an Sₙ2 reaction.

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC, DMP, Swern Oxidation | -CHO |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent | -COOH |

| Esterification | RCOCl, (RCO)₂O, RCOOH/DCC | -CH₂OC(O)R |

| Etherification | 1. NaH; 2. R-X | -CH₂OR |

| Nucleophilic Substitution (via Tosylate) | 1. TsCl, Pyridine; 2. Nu⁻ | -CH₂Nu |

Reactions of the Nitro Group on the Pyridine Ring (e.g., Reduction to Amine, Nucleophilic Aromatic Substitution Activated by Nitro Group)

The nitro group is a dominant feature of the molecule's reactivity, serving both as a precursor to other functional groups and as a potent activating group for nucleophilic substitution.

Reduction to Amine: The reduction of the aromatic nitro group to a primary amine is one of its most important transformations, yielding 2-(piperidin-3-ylmethoxy)pyridin-3-amine. This reaction opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and reductive amination. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. wikipedia.orgjsynthchem.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Tin(II) chloride (SnCl₂) is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities like nitriles or esters. stackexchange.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C, Raney Ni) can serve as the hydrogen source. researchgate.net

Other Reagents: Systems like sodium borohydride (B1222165) in the presence of transition metal salts (e.g., NiCl₂ or CoCl₂) can also be effective. researchgate.net

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | Common, efficient, but may affect other groups. |

| Fe, HCl or NH₄Cl | EtOH/H₂O, reflux | Inexpensive and effective. researchgate.net |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Good chemoselectivity for the nitro group. stackexchange.com |

| NaBH₄, NiCl₂ | MeOH, room temperature | Offers mild reaction conditions. researchgate.net |

Nucleophilic Aromatic Substitution (SₙAr): The nitro group can act as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when it is positioned ortho or para to another activating group. mdpi.com In the 3-nitropyridine (B142982) system, the nitro group itself is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. It has been demonstrated that the nitro group in 3-nitropyridines can be displaced by various nucleophiles, such as thiolates. mdpi.comnih.gov This allows for the direct replacement of the nitro group to introduce sulfur-based or other functionalities at the C-3 position of the pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. stackexchange.comyoutube.com In this compound, the ring is further activated by the powerful electron-withdrawing nitro group at C-3. This combined activation strongly favors nucleophilic attack at the C-4 and C-6 positions, which are ortho and para to the activating ring nitrogen and ortho to the nitro group. Reactions such as the Chichibabin reaction (amination) or attack by organometallics or other strong nucleophiles would be directed to these positions. wikipedia.org

Furthermore, a specific type of SₙAr known as Vicarious Nucleophilic Substitution (VNS) allows for the substitution of hydrogen atoms on the electron-deficient ring. acs.orgacs.org In this reaction, a carbanion bearing a leaving group attacks the ring (e.g., at C-4 or C-6), followed by base-induced elimination to yield a C-H functionalized product. nih.gov

Electrophilic Aromatic Substitution (EAS): In contrast to its reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. The ring nitrogen acts as a strong deactivating group, and under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, forming a pyridinium ion. researchgate.net This further deactivates the ring to a level where reactions are often impossible or require extremely harsh conditions. quimicaorganica.orgrsc.org If a reaction were to occur, substitution would be directed to the C-5 position, which is meta to the deactivating nitrogen atom and avoids the formation of highly unstable cationic intermediates where the positive charge is placed on the nitrogen. quimicaorganica.orgaklectures.com

Ring-Opening or Ring-Transformation Reactions of the Piperidine and Pyridine Moieties

While the piperidine and pyridine rings are generally stable aromatic and saturated heterocyclic systems, they can undergo ring-opening or transformation reactions under specific conditions.

Piperidine Ring: The piperidine ring is chemically robust. Ring-opening would typically require harsh conditions or specialized reagents designed to cleave C-N or C-C bonds, and is not a common transformation pathway for this moiety.

Pyridine Ring: The pyridine ring, particularly when activated by electron-withdrawing groups like the nitro group, can be susceptible to ring-transformation reactions. nih.gov These reactions often proceed via an initial nucleophilic attack on the ring, leading to a ring-opened intermediate that can subsequently re-cyclize to form a different heterocyclic or carbocyclic system. nih.gov For example, highly electron-deficient pyridinium salts or pyrimidinones (B12756618) have been shown to react with bidentate nucleophiles, resulting in the formation of new pyridine or pyrimidine (B1678525) derivatives. nih.govsemanticscholar.org After reduction of the nitro group to an amine, the resulting 2,3-diaminopyridine (B105623) derivative could serve as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. Additionally, under severe catalytic hydrogenation conditions, the pyridine ring itself can be reduced to a second piperidine ring. clockss.org

Derivatization and Application of 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol As a Versatile Building Block in Organic Synthesis

Synthesis of Advanced Heterocyclic Systems Utilizing the Piperidine (B6355638) Core

The piperidine ring is a fundamental structural motif in a vast number of bioactive molecules and natural products. The core structure of (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol can theoretically be utilized to construct more complex heterocyclic systems. For instance, the secondary amine of the piperidine could, after potential de-nitropyridylation, participate in cyclization reactions. The hydroxymethyl group at the C-3 position provides a convenient handle for annulation strategies, where it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group to facilitate intramolecular cyclizations.

Table 1: Potential Transformations for Heterocycle Synthesis

| Starting Functional Group | Reagent/Condition | Intermediate Functional Group | Potential Heterocyclic System |

| Hydroxymethyl | PCC, DMP | Aldehyde | Fused pyrans, Dihydropyridines |

| Hydroxymethyl | Jones Oxidation | Carboxylic Acid | Lactones, Lactams |

| Piperidine Nitrogen (post-de-protection) | α,β-Unsaturated ester | Michael Adduct | Quinolizidine, Indolizidine scaffolds |

| Nitropyridine | Reduction (e.g., H₂, Pd/C) | Aminopyridine | Fused imidazopyridines |

These projected transformations highlight the untapped potential of this building block in the synthesis of diverse and complex heterocyclic architectures.

Development of Complex Polycyclic Structures Through Tandem and Cascade Reactions

Tandem and cascade reactions represent an efficient strategy for the rapid assembly of complex molecular frameworks from simpler precursors. The functional groups present in this compound offer multiple avenues for initiating such reaction cascades. For example, a reaction could be initiated at the hydroxymethyl group, which then triggers a subsequent reaction involving the piperidine or pyridine (B92270) rings.

One hypothetical cascade could involve the reduction of the nitro group to an amine, which could then participate in an intramolecular reaction with a derivative of the hydroxymethyl group. For instance, if the hydroxymethyl group is converted to an appropriate electrophile, an intramolecular cyclization could lead to the formation of a bridged polycyclic system. Such strategies are highly valued in modern organic synthesis for their atom economy and efficiency in building molecular complexity.

Preparation of Chiral Ligands and Organocatalysts from Enantiopure Derivatives

The presence of a stereocenter at the 3-position of the piperidine ring makes enantiopure derivatives of this compound attractive precursors for chiral ligands and organocatalysts. The synthesis of enantiomerically pure forms, likely through asymmetric synthesis or chiral resolution, would be a prerequisite.

Once obtained, the hydroxymethyl and piperidine nitrogen can be functionalized to introduce coordinating groups for metal-based catalysts or catalytically active moieties for organocatalysis. For example, the hydroxymethyl group can be converted to a phosphine (B1218219) for use in transition-metal catalysis, while the piperidine nitrogen can be part of a bidentate or tridentate ligand scaffold.

Table 2: Potential Chiral Ligands and Organocatalysts

| Enantiopure Precursor | Derivatization | Target Ligand/Catalyst Type | Potential Application |

| (R)- or (S)-isomer | Phosphination of -CH₂OH | Chiral Phosphine Ligand | Asymmetric Hydrogenation |

| (R)- or (S)-isomer | Acylation of Piperidine-N | Chiral Amide Catalyst | Asymmetric Michael Addition |

| (R)- or (S)-isomer | Conversion to amino-alcohol | Chiral Amino-alcohol Ligand | Asymmetric Alkylation |

The development of such chiral auxiliaries from this scaffold remains an unexplored area with significant potential.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are powerful tools for generating libraries of structurally diverse molecules. The functional groups of this compound make it a suitable candidate for participation in various MCRs.

The secondary amine of the piperidine (if deprotected) could act as the amine component in Ugi or Passerini-type reactions. The hydroxymethyl group could potentially serve as the alcohol component in certain MCRs after appropriate activation. The nitropyridine moiety can also influence the reactivity of the molecule and could potentially participate in novel MCRs. The ability to introduce multiple points of diversity in a single step makes this an attractive, albeit theoretical, application.

Precursor Synthesis for Advanced Research Materials (excluding direct material science applications)

While direct applications in material science are excluded, this compound could serve as a precursor for advanced research materials by enabling the synthesis of molecules with specific photophysical or electronic properties. The nitropyridine unit is an electron-withdrawing group and can be incorporated into push-pull chromophores.

Derivatization of the piperidine and hydroxymethyl groups could be used to attach this chromophoric unit to other molecular systems, allowing for the systematic study of structure-property relationships. For example, the synthesis of molecular probes or labels for biological research could be envisioned, where the nitropyridine moiety acts as a key component of the functional dye.

Future Directions and Emerging Research Avenues for 1 3 Nitropyridin 2 Yl Piperidin 3 Yl Methanol Chemistry

Unexplored Synthetic Routes and Methodologies for Enhanced Efficiency and Selectivity

Current synthetic approaches to (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol, while effective, offer opportunities for improvement in terms of efficiency, selectivity, and sustainability. Future research could explore several innovative methodologies that have shown promise in the synthesis of related heterocyclic compounds.

Photoredox catalysis represents another frontier for the synthesis and functionalization of piperidine-containing molecules. nih.govacs.orgresearchgate.net This approach utilizes visible light to initiate single-electron transfer processes, enabling mild and highly selective C-H functionalization. nih.govacs.orgresearchgate.net For instance, photoredox-catalyzed α-amino C-H arylation has been demonstrated for highly substituted piperidines, offering a novel strategy for creating complex derivatives. nih.govacs.org Exploring the application of photoredox catalysis to either the piperidine (B6355638) or pyridine (B92270) ring of this compound could open up new pathways for late-stage functionalization and the creation of novel analogues.

Furthermore, high-throughput experimentation (HTE) could be employed to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and bases, to optimize the existing synthetic routes or to discover entirely new transformations. chemrxiv.orgacs.org HTE has been successfully applied to the synthesis of N-arylpiperidines, demonstrating its utility in accelerating the development of robust and efficient synthetic protocols. chemrxiv.org

A comparative overview of these potential synthetic methodologies is presented below:

| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |

| Continuous Flow Chemistry | Enhanced safety for nitration steps, improved heat and mass transfer, increased reproducibility and scalability. researchgate.netafricacommons.net | Initial setup costs, potential for clogging with solid byproducts. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity for C-H functionalization, access to novel derivatives. nih.govacs.orgresearchgate.net | Substrate scope limitations, potential for side reactions. |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions, discovery of novel catalysts and reagents. chemrxiv.orgacs.org | Requires specialized equipment, generates large datasets for analysis. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical transformations are invaluable in this regard.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. york.ac.uknih.govresearchgate.netxjtu.edu.cn By monitoring specific vibrational bands, it is possible to gain insights into reaction kinetics and identify transient species. researchgate.netxjtu.edu.cn For the synthesis of the title compound, in-situ FTIR could be used to monitor the nucleophilic aromatic substitution (SNAr) reaction between the nitropyridine and piperidine moieties, providing data to optimize reaction times and temperatures. york.ac.uknih.gov

Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for studying vibrational modes that are weak in the infrared spectrum. acs.orgresearchgate.netnih.govaps.orgresearchgate.net The application of Raman spectroscopy to study pyridine adsorption on catalyst surfaces and the effects of dative bonding on pyridine's normal modes highlights its potential for elucidating the role of catalysts and intermediates in the synthesis of this compound. acs.orgresearchgate.netnih.gov

The potential applications of these advanced spectroscopic probes are summarized in the following table:

| Spectroscopic Probe | Information Gained | Potential Application in the Synthesis of this compound |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. york.ac.uknih.govresearchgate.netxjtu.edu.cn | Optimization of reaction conditions (temperature, time, reagent stoichiometry) for the SNAr coupling step. |

| Raman Spectroscopy | Vibrational information on key functional groups, catalyst-substrate interactions, reaction intermediates. acs.orgresearchgate.netnih.govaps.orgresearchgate.net | Mechanistic investigation of the SNAr reaction, characterization of potential catalytic intermediates. |

Deeper Computational Insights into Complex Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for elucidating complex reaction mechanisms and predicting the reactivity of molecules. nih.govresearchgate.netnih.gov For the synthesis of this compound, DFT calculations can provide a wealth of information about the SNAr reaction pathway.

DFT studies can be used to calculate the energies of reactants, transition states, and products, thereby providing a detailed energy profile of the reaction. nih.govnih.gov This information can help to identify the rate-determining step and to understand the factors that influence the reaction rate and selectivity. For example, DFT calculations have been used to investigate the SNAr reactions of substituted pyridines with secondary amines, confirming the electrophilicity of the carbon center undergoing substitution. researchgate.net Similar calculations for the reaction leading to the title compound could provide valuable insights into its formation.

Furthermore, machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes and catalytic activity. nih.govnih.govacs.orgnips.ccnih.govrsc.org By training ML models on large datasets of known reactions, it is possible to develop predictive models for new transformations. nips.ccnih.govrsc.org In the context of the title compound, ML could be used to predict the optimal conditions for its synthesis or to identify novel catalytic systems that could improve its yield and selectivity. nih.govacs.org

Key computational parameters that could be investigated for the synthesis of this compound are outlined below:

| Computational Method | Key Parameters to Investigate | Expected Insights |

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles, charge distribution, frontier molecular orbital analysis. nih.govresearchgate.netnih.gov | Detailed understanding of the SNAr reaction mechanism, identification of factors controlling reactivity and selectivity. |

| Machine Learning (ML) | Correlation of molecular descriptors with reaction outcomes, prediction of catalytic activity. nih.govnih.govacs.orgnips.ccnih.govrsc.org | Guidance for experimental design, discovery of novel catalysts and reaction conditions. |

Development of Novel Catalytic Transformations Involving the Compound

The unique combination of a nitropyridine and a chiral piperidinemethanol moiety in this compound makes it an interesting candidate for use in novel catalytic transformations, either as a substrate or as a ligand.

As a substrate, the piperidine ring is susceptible to C-H functionalization . Recent advances in photoredox catalysis have enabled the direct arylation of α-amino C-H bonds in piperidines with high diastereoselectivity. nih.govacs.orgresearchgate.netacs.org Applying such a transformation to this compound could provide a direct route to a variety of novel derivatives with potential applications in medicinal chemistry.

As a ligand, the chiral piperidinemethanol backbone, in conjunction with the coordinating ability of the pyridine nitrogen, could be exploited in asymmetric catalysis . Chiral pyridine-containing ligands have been extensively used in a wide range of enantioselective reactions. researchgate.netnih.gov The hydroxyl group on the piperidine ring could also participate in coordinating to a metal center, creating a bidentate or even tridentate ligand. The synthesis of a library of derivatives of this compound with different substituents on the pyridine or piperidine rings could lead to the discovery of new and effective chiral ligands for various asymmetric transformations.

| Catalytic Transformation | Role of this compound | Potential Outcome |

| Photoredox C-H Functionalization | Substrate | Direct synthesis of novel C-H functionalized derivatives with enhanced complexity. nih.govacs.orgresearchgate.netacs.org |

| Asymmetric Catalysis | Chiral Ligand | Enantioselective synthesis of valuable chiral molecules. researchgate.netnih.gov |

Integration into Supramolecular Chemistry and Self-Assembly Research (from a chemical perspective)

The structural features of this compound, namely the hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen and nitro group) sites, make it an attractive building block for the construction of supramolecular assemblies.

The hydroxyl group can participate in strong hydrogen bonding interactions, leading to the formation of well-defined one-, two-, or three-dimensional networks. The pyridine nitrogen can act as a Lewis base, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and participate in weaker non-covalent interactions.

By systematically modifying the structure of the molecule, for example, by introducing additional functional groups, it may be possible to program the self-assembly process to generate specific supramolecular architectures with desired properties. Research in this area could explore the formation of gels, liquid crystals, or porous materials based on the self-assembly of this compound and its derivatives.

| Supramolecular Assembly | Key Intermolecular Interactions | Potential Properties and Applications |

| Hydrogen-Bonded Networks | O-H···N (pyridine), O-H···O (nitro) | Crystalline solids, gels, liquid crystals. |

| Metal-Organic Frameworks (MOFs) | Coordination of pyridine nitrogen to metal ions. | Porous materials for gas storage, separation, or catalysis. |

Q & A

Q. What strategies are employed to assess the hydrolytic stability of this compound under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.